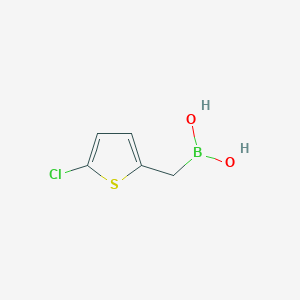
((5-Chlorothiophen-2-yl)methyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((5-Chlorothiophen-2-yl)methyl)boronic acid is a chemical compound characterized by a boronic acid functional group attached to a 5-chlorothiophen-2-ylmethyl moiety
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 5-chlorothiophene-2-carboxaldehyde with a suitable boronic acid derivative under mild conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane derivative.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Typical reducing agents include sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Boronic Esters: Resulting from oxidation reactions.
Borane Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a tool in biochemical studies, particularly in the study of enzyme mechanisms. Medicine: Industry: Utilized in material science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which ((5-Chlorothiophen-2-yl)methyl)boronic acid exerts its effects involves its interaction with biological targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, influencing enzyme activity and protein function.
Comparación Con Compuestos Similares
Boronic Acids: Other boronic acids with different substituents.
Thiophene Derivatives: Compounds containing thiophene rings with various functional groups.
Chlorinated Compounds: Other chlorinated organic compounds.
Uniqueness: ((5-Chlorothiophen-2-yl)methyl)boronic acid is unique due to its specific combination of the boronic acid group and the chlorothiophene moiety, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propiedades
Fórmula molecular |
C5H6BClO2S |
|---|---|
Peso molecular |
176.43 g/mol |
Nombre IUPAC |
(5-chlorothiophen-2-yl)methylboronic acid |
InChI |
InChI=1S/C5H6BClO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2,8-9H,3H2 |
Clave InChI |
QBDXEQHNCPWFLV-UHFFFAOYSA-N |
SMILES canónico |
B(CC1=CC=C(S1)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















